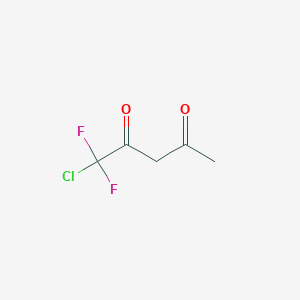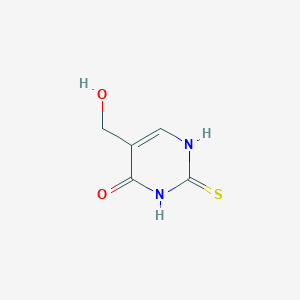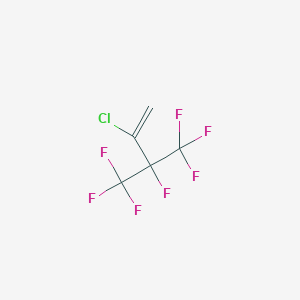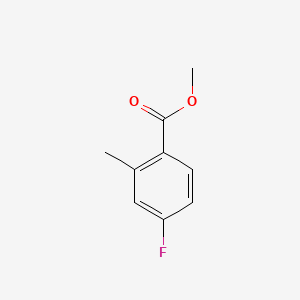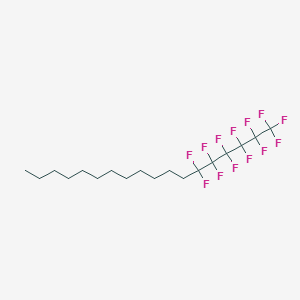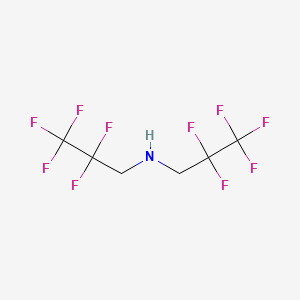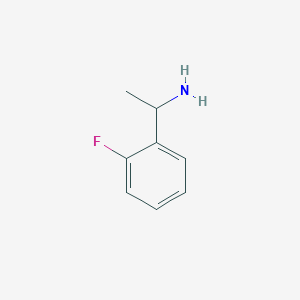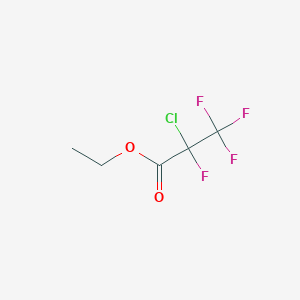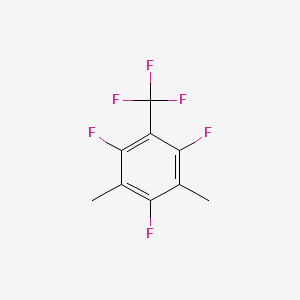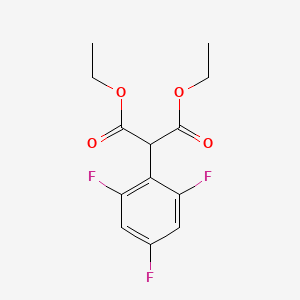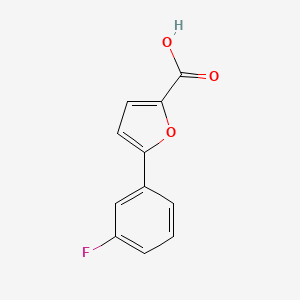
2-Bromo-1-(3-ethylphenyl)ethanone
概要
説明
準備方法
The synthesis of 2-Bromo-1-(3-ethylphenyl)ethanone typically involves the bromination of 1-(3-ethylphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
化学反応の分析
2-Bromo-1-(3-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
科学的研究の応用
2-Bromo-1-(3-ethylphenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-1-(3-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
2-Bromo-1-(3-ethylphenyl)ethanone can be compared with other alpha-bromoketones such as:
2-Bromo-1-(4-fluorophenyl)ethanone: Similar in structure but with a fluorine atom, leading to different reactivity and applications.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom, which affects its chemical properties and uses.
2-Bromo-1-(3-bromophenyl)ethanone: Features an additional bromine atom, making it more reactive in certain reactions.
These compounds share similar reactivity patterns but differ in their specific applications and chemical behavior due to the presence of different substituents on the aromatic ring .
特性
IUPAC Name |
2-bromo-1-(3-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKCUQKZDFJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
